![molecular formula C22H30N2O2 B13830151 1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspidospermine is an indole alkaloid isolated from plants in the genus Aspidosperma . This compound has garnered significant interest due to its structural similarity to many bioactive molecules and its potential therapeutic applications . Aspidospermine has been a popular target for total synthesis, showcasing various synthetic strategies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aspidospermine can be synthesized through several methods. One notable approach involves the Fischer indole synthesis, which is widely used for constructing indole rings . Another method includes a cascade reaction strategy, where a Suzuki-Miyaura cross-coupling provides access to a 2-vinyl indole that undergoes a Diels-Alder cascade reaction with butyn-2-one to deliver a pyrroloindoline intermediate . This intermediate undergoes amidation, reduction, skeletal rearrangement, and intramolecular Michael addition to form aspidospermine .
Industrial Production Methods: Industrial production methods for aspidospermine are not extensively documented. the synthesis methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling-up processes.
Analyse Chemischer Reaktionen
Types of Reactions: Aspidospermine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of aspidospermine include acryloyl chloride, hydride reagents, and bases for amidation and reduction reactions . The Diels-Alder reaction is also a crucial step in the synthesis process .
Major Products Formed: The major products formed from these reactions include various derivatives of aspidospermine, which can be further explored for their biological activities .
Wissenschaftliche Forschungsanwendungen
Aspidospermine has a wide range of scientific research applications. It has been studied for its cytotoxic and genotoxic effects, particularly in combating parasites such as Plasmodium, Leishmania, and Trypanosoma . Additionally, aspidospermine has shown potential in treating diseases like malaria, dysentery, and leishmaniasis . Its unique structure makes it a valuable compound for medicinal chemistry and organic synthesis research .
Wirkmechanismus
Aspidospermine exerts its effects through various molecular targets and pathways. It has been shown to induce oxidative stress and an unfolded protein response (UPR) in human HepG2 cells . The compound modulates the expression of genes involved in xenobiotic metabolism, oxidative stress, cell cycle, and apoptosis . At higher concentrations, aspidospermine increases the expression of genes related to endoplasmic reticulum stress and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Aspidospermine is part of a broader class of indole alkaloids, which includes compounds like quebrachamine, rhazinilam, and various derivatives . These compounds share structural similarities but differ in their biological activities and therapeutic potential . Aspidospermine’s unique structure and biological properties make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C22H30N2O2 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
1-[(1R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl]ethanone |
InChI |
InChI=1S/C22H30N2O2/c1-4-21-10-6-13-23-14-12-22(20(21)23)16-7-5-8-17(26-3)19(16)24(15(2)25)18(22)9-11-21/h5,7-8,18,20H,4,6,9-14H2,1-3H3/t18?,20-,21-,22-/m1/s1 |
InChI-Schlüssel |
ARQOGCYMPUOVHK-BADLGMOZSA-N |
Isomerische SMILES |
CC[C@]12CCCN3[C@H]1[C@@]4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C |
Kanonische SMILES |
CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)
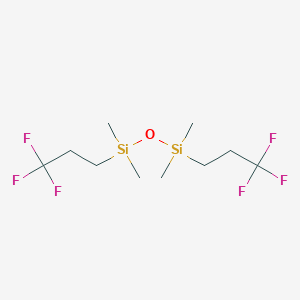
![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)
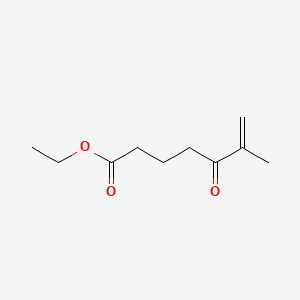
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxochromen-5-yl] acetate](/img/structure/B13830100.png)
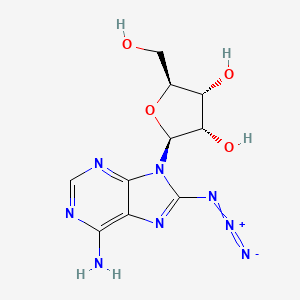
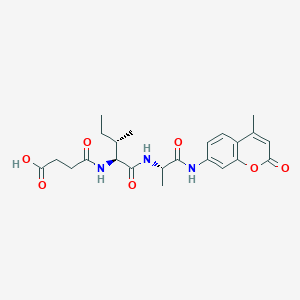
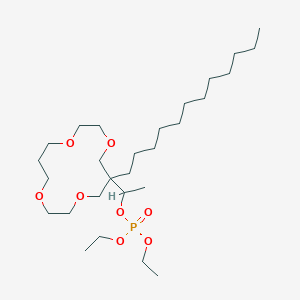


![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
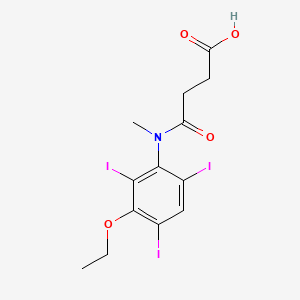
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
